molecular formula C10H17NO3 B1490954 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid CAS No. 2098047-86-8

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid

Cat. No. B1490954
CAS RN: 2098047-86-8
M. Wt: 199.25 g/mol
InChI Key: MRNYKUFEKIKXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. It is used for pharmaceutical testing .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The compound serves as a precursor in the synthesis of tropane alkaloids, which are a class of chemicals with various pharmacological properties. The 8-azabicyclo [3.2.1]octane scaffold , central to tropane alkaloids, exhibits a wide array of biological activities .

Palladium-Catalyzed Reactions

It is used in palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which is a method to synthesize oxygenated 2-azabicyclo [2.2.1]heptanes. This reaction is efficient with a broad array of substrates and is pivotal for creating a library of bridged aza-bicyclic structures .

Chemical Research

Researchers can acquire this compound for use in chemical experiments, particularly in the field of organic synthesis where new methods and reactions are being developed .

Biomedical Materials

The compound’s derivatives are explored in the development of biomedical materials. Its unique structure could be beneficial in creating new materials with specific biological functions.

Analytical Chemistry

In analytical chemistry, the compound is used for chromatography and reagent development. Its stable structure allows for its use in various analytical procedures.

properties

IUPAC Name

2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-14-10-7-3-8(10)5-11(4-7)6-9(12)13/h7-8,10H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNYKUFEKIKXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid
Reactant of Route 3
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid
Reactant of Route 4
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid
Reactant of Route 6
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid

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